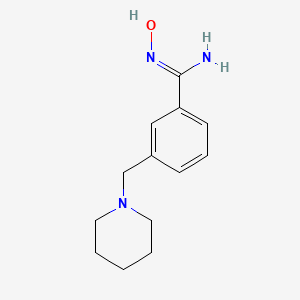![molecular formula C5H3BrN4O B12358320 7H-Pyrazolo[4,3-d]pyrimidin-7-one, 3-bromo-1,6-dihydro-](/img/structure/B12358320.png)
7H-Pyrazolo[4,3-d]pyrimidin-7-one, 3-bromo-1,6-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a heterocyclic compound that features a pyrazolo[4,3-d]pyrimidine core with a bromine atom at the 3-position and a keto group at the 7-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1H-pyrazole with a brominated pyrimidine derivative under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 3-Bromo-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The keto group at the 7-position can participate in redox reactions, leading to the formation of corresponding alcohols or further oxidation products.
Cyclization Reactions: The compound can be used as a precursor in the synthesis of more complex heterocyclic systems through cyclization reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) as bases, and the reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Major Products
Substitution Reactions: Products include various substituted pyrazolo[4,3-d]pyrimidinones depending on the nucleophile used.
Oxidation and Reduction: Products include alcohols or further oxidized derivatives of the pyrazolo[4,3-d]pyrimidinone core.
Aplicaciones Científicas De Investigación
3-Bromo-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors, which are potential therapeutic agents for cancer treatment.
Biological Studies: The compound is investigated for its potential to modulate biological pathways and its effects on cellular processes.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 3-Bromo-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-4-amine: Similar structure but with an iodine atom instead of bromine.
6-Amino-1H-pyrazolo[3,4-d]pyrimidine: Lacks the bromine atom and has an amino group at the 6-position.
Uniqueness
3-Bromo-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is unique due to the presence of the bromine atom, which can be selectively substituted to introduce various functional groups. This versatility makes it a valuable intermediate in the synthesis of diverse chemical entities.
Propiedades
Fórmula molecular |
C5H3BrN4O |
|---|---|
Peso molecular |
215.01 g/mol |
Nombre IUPAC |
3-bromo-1,7a-dihydropyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C5H3BrN4O/c6-4-2-3(9-10-4)5(11)8-1-7-2/h1,3,9H |
Clave InChI |
DCAOLVYQTMLLGG-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=O)C2C(=N1)C(=NN2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5,7,8,8a-tetrahydro-1H-imidazo[1,2-b]pyridazin-6-one](/img/structure/B12358275.png)

![2-Amino-4-chloro-5,7-dihydro-pyrrolo[3,4-d]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B12358282.png)
![5-chloro-2-N-[(1S)-1-(5-fluoropyridin-2-yl)ethyl]-4-N-(5-propan-2-yloxypyrazolidin-3-yl)pyrimidine-2,4-diamine](/img/structure/B12358289.png)
![N-{1-[4-(cyclopentanesulfonyl)phenyl]ethylidene}hydroxylamine](/img/structure/B12358299.png)


![(19S,21S,22R)-8-chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),4(9),7,18(23)-tetraene-3,5,10,24-tetrone](/img/structure/B12358324.png)



